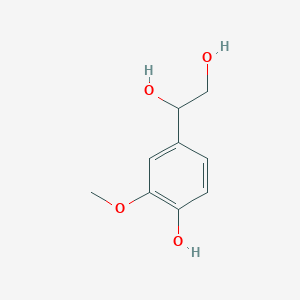
1-N',2-N'-diaminoethanediimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N’,2-N’-diaminoethanediimidamide is an organic compound with the molecular formula C4H12N4 It is a derivative of ethanediamine, featuring two imidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N’,2-N’-diaminoethanediimidamide can be synthesized through the reaction of ethanediamine with cyanamide under controlled conditions. The reaction typically involves:
- Mixing ethanediamine with cyanamide in a solvent such as water or ethanol.
- Heating the mixture to a temperature range of 50-70°C.
- Maintaining the reaction for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-N’,2-N’-diaminoethanediimidamide may involve:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of catalysts to enhance reaction rates and yields.
- Purification steps such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-N’,2-N’-diaminoethanediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imides or nitriles.
Reduction: Reduction reactions can convert the imidamide groups to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25-50°C.
Reduction: Lithium aluminum hydride; temperatures around 0-25°C.
Substitution: Various nucleophiles such as halides or amines; temperatures around 50-100°C.
Major Products:
Oxidation: Imides, nitriles.
Reduction: Amines.
Substitution: Substituted ethanediamine derivatives.
Scientific Research Applications
1-N’,2-N’-diaminoethanediimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-N’,2-N’-diaminoethanediimidamide exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways by binding to active sites of enzymes, thereby altering their function.
Comparison with Similar Compounds
N,N’-dimethylethylenediamine: Similar structure but with methyl groups instead of imidamide groups.
N,N’-diethyl-1,2-ethanediamine: Features ethyl groups instead of imidamide groups.
N,N’-dimethyl-1,2-cyclohexanediamine: Contains a cyclohexane ring instead of an ethane backbone.
Uniqueness: 1-N’,2-N’-diaminoethanediimidamide is unique due to its imidamide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
3457-37-2 |
|---|---|
Molecular Formula |
C2H8N6 |
Molecular Weight |
116.13 g/mol |
IUPAC Name |
1-N',2-N'-diaminoethanediimidamide |
InChI |
InChI=1S/C2H8N6/c3-1(7-5)2(4)8-6/h5-6H2,(H2,3,7)(H2,4,8) |
InChI Key |
GUUTVNSLWGCVFC-UHFFFAOYSA-N |
SMILES |
C(=NN)(C(=NN)N)N |
Isomeric SMILES |
C(=N\N)(\N)/C(=N/N)/N |
Canonical SMILES |
C(=NN)(C(=NN)N)N |
Key on ui other cas no. |
3457-37-2 |
Synonyms |
Ethanediimidic Acid Dihydrazide; Oxalimidic Acid Dihydrazide; Oxamide Dihydrazone; Diimidooxalic Acid Dihydrazide; Diimidooxalic Acid Hydrazide; Diimidoxalic Acid Dihydrazide; NSC 48226; Oxalamidrazone; Oxalbisamidrazone; Oxalic Acid Bisamidrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)













